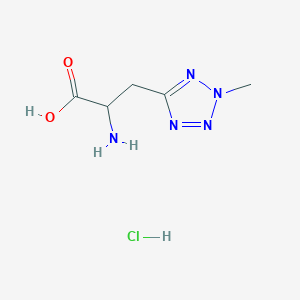

2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a tetrazole ring substituted at the β-carbon of the alanine backbone. Its molecular formula is C₅H₉ClN₅O₂, with a molecular weight of 206.56 g/mol (calculated). The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique physicochemical properties, such as enhanced metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMABQHBHYNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method involves the reaction of an appropriate amino acid derivative with a tetrazole precursor under controlled conditions. For example, the reaction can be carried out using a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.

Substitution: The amino and tetrazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with amino acid derivatives featuring diverse heterocyclic substituents, focusing on structural, physicochemical, and functional differences.

Structural Analogs with Heterocyclic Substitutions

Key Observations:

- Tetrazole vs. Imidazole (L-Histidine): The tetrazole ring in the target compound is more electronegative and acidic (pKa ~4.9) compared to imidazole (pKa ~6.8), influencing solubility and receptor interactions .

- Benzodioxole vs.

- Pyrazole/Oxadiazole Derivatives: Pyrazole and oxadiazole rings (Evidences 9, 11) introduce varied hydrogen-bonding patterns, affecting binding affinity in enzyme targets like kinases or phosphodiesterases .

Physicochemical Properties

- Solubility: Tetrazole derivatives generally exhibit moderate water solubility due to ionization at physiological pH. In contrast, L-histidine hydrochloride is highly soluble (>500 mg/mL) owing to its zwitterionic nature and hydration .

- Stability: Tetrazoles are resistant to metabolic degradation compared to oxadiazoles, which may undergo hydrolysis under acidic conditions .

Biological Activity

2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is a compound that combines an amino acid structure with a tetrazole ring, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride. It features a tetrazole ring that can mimic biological structures, facilitating interactions with various molecular targets in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₅O₂·ClH |

| Molecular Weight | 180.61 g/mol |

| InChI | InChI=1S/C5H9N5O2.ClH/c1-10-8-4(7-9-10)2-3(6)5(11)12;/h3H,2,6H2,1H3,(H,11,12);1H |

| InChI Key | ASSMABQHBHYNNJ-UHFFFAOYSA-N |

The biological activity of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety allows the compound to mimic carboxylate groups, enabling it to bind to active sites on enzymes and inhibit their activity. This mechanism is particularly relevant in the context of antimicrobial and antiviral properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

Case Study:

In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 15 µM, indicating potential as an antimicrobial agent .

2. Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary studies suggest it may inhibit viral replication through interference with viral RNA synthesis.

Research Findings:

A recent study highlighted its effectiveness against certain RNA viruses, with a notable reduction in viral load observed in treated cell cultures .

3. Potential in Cancer Therapy

The unique structure of this compound allows it to modulate cellular pathways involved in cancer progression. Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Example:

In a study involving human cancer cell lines, treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls .

Comparative Analysis

To understand the uniqueness of 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (IC50) | Antiviral Activity | Cancer Cell Apoptosis Induction |

|---|---|---|---|

| 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride | 15 µM | Moderate | Significant |

| 2-Amino-3-(1H-tetrazol-5-yl)propanoic acid | 25 µM | Low | Minimal |

| 2-Amino-3-(2-methyltetrazol-5-yl)butanoic acid | 30 µM | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.